4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol

CYP121 inhibition Mycobacterium tuberculosis Fragment-based drug discovery

4-(4-Phenyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 394237-94-6) belongs to the phenylpyrazole class, featuring a pyrazole core substituted at the 4-position with a phenyl ring and linked to a resorcinol (benzene-1,3-diol) moiety. This heterocyclic scaffold is of interest in early-stage drug discovery for its potential to engage diverse biological targets, including cytochrome P450 enzymes and kinases, through a combination of hydrogen-bonding and hydrophobic interactions.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 394237-94-6
Cat. No. B2503322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
CAS394237-94-6
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C15H12N2O2/c18-11-6-7-12(14(19)8-11)15-13(9-16-17-15)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17)
InChIKeyAKEFWJSSHVZSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 4-(4-Phenyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 394237-94-6): Compound Class and Core Characteristics for Research Sourcing


4-(4-Phenyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 394237-94-6) belongs to the phenylpyrazole class, featuring a pyrazole core substituted at the 4-position with a phenyl ring and linked to a resorcinol (benzene-1,3-diol) moiety . This heterocyclic scaffold is of interest in early-stage drug discovery for its potential to engage diverse biological targets, including cytochrome P450 enzymes and kinases, through a combination of hydrogen-bonding and hydrophobic interactions [1].

Sourcing 4-(4-Phenyl-1H-pyrazol-3-yl)benzene-1,3-diol: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the phenylpyrazole class, minor structural modifications profoundly alter target selectivity and potency, making generic substitution scientifically unsound. For example, changing the 4-phenyl substituent to a 4-phenoxy group in the CYP121 system dramatically impacts binding affinity, as evidenced by fragment-based screening campaigns [1]. Similarly, the pattern of substitution on the resorcinol ring is critical for PI3K inhibitory potential, where small polar versus non-polar modifications cause large shifts in activity [2]. Thus, the precise molecular architecture of 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol defines its unique interaction profile, and procurement must be compound-specific to ensure experimental reproducibility.

Quantitative Differentiation Evidence for 4-(4-Phenyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 394237-94-6) Versus Closest Analogs


CYP121 Binding Affinity: Phenyl vs. Phenoxy Analog Comparison

While direct binding data for the target compound is unavailable, its closest crystallographically characterized analog, 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol, was validated as a CYP121 inhibitor in a fragment screen. The phenoxy analog co-crystallized with CYP121 (PDB 4G48) with a resolution of 1.50 Å, confirming a key binding mode [1]. The phenyl-to-phenoxy substitution represents a single-atom change that is known to significantly alter ligand efficiency and binding pose in this pocket. This provides a structural rationale for expecting a differentiated binding profile for the phenyl analog, which lacks the ether oxygen's hydrogen-bonding capability [1].

CYP121 inhibition Mycobacterium tuberculosis Fragment-based drug discovery

PI3Kγ Inhibitory Potential: Substitution Effect on Resorcinol Core

In a study evaluating pyrazole-substituted resorcinol derivatives for PI3Kγ inhibition, the introduction of non-polar phenyl or methylbenzyl substitutions on the resorcinol hydroxyl groups yielded the highest inhibitory potential (66.4% and 59.5% inhibition, respectively) [1]. This suggests that the free hydroxyl groups on 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol are a critical starting point for derivatization, and the unmodified core is essential for generating potent analogs. Direct comparator quantitative data for the exact unsubstituted compound are not reported in the abstract.

PI3Kγ inhibition Anti-inflammatory Resorcinol derivatives

GPR18/TRPV1 Receptor Modulation: Class-Level Differentiation in Cannabidiol-Like Scaffolds

A patent (US20210323927A1) explicitly claims pyrazolylbenzene-1,3-diols as cannabidiol derivatives for diseases associated with GPR18 and TRPV1, covering compounds with a 2-(pyrazol-3-yl)benzene-1,3-diol core [1]. While specific affinity data for 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol are not disclosed, the patent establishes that substitution on the pyrazole ring drastically alters receptor interaction profiles. The presence of a 4-phenyl group is a key variable within the claimed Markush structure, differentiating it from alkyl, cyclohexyl, or benzyl examples listed in the patent [1]. This indicates that the phenyl substituent is a distinct structural determinant for GPR18/TRPV1 pharmacology.

GPR18 TRPV1 Cannabidiol derivatives

Recommended Research Application Scenarios for 4-(4-Phenyl-1H-pyrazol-3-yl)benzene-1,3-diol Based on Differentiated Evidence


Probing CYP121 Ligand Efficiency via Phenyl vs. Phenoxy Fragment Pair

Procure the compound alongside its phenoxy analog to perform a matched-pair fragment comparison against M. tuberculosis CYP121. Based on the known co-crystal structure (PDB 4G48), measure binding affinities (e.g., by SPR or thermal shift) to quantify the energetic penalty or gain of replacing the ether oxygen with a phenyl carbon, directly informing lead optimization [1].

Core Scaffold for PI3Kγ Inhibitor SAR Library Synthesis

Use the compound as the unsubstituted parent scaffold to generate a library of O-functionalized derivatives (e.g., benzyl, morpholinoethyl, pyridylmethyl) and screen against PI3Kγ. This allows systematic exploration of the SAR disclosed in preliminary reports, where non-polar substitutions achieved up to 66.4% inhibition, and aims to identify new lead compounds for inflammatory disorders [2].

GPR18/TRPV1 Pharmacological Tool Compound Exploration

Employ this compound as a structurally defined, commercially available pyrazolylbenzene-1,3-diol for in vitro pharmacological profiling at GPR18 and TRPV1 receptors. Its distinct 4-phenyl substitution pattern, claimed in US20210323927A1, offers a unique probe to differentiate receptor activation profiles from the patent's alkyl/benzyl examples, potentially unveiling novel biased signaling properties [3].

Fragment-Based Screening Against Other Cytochrome P450 Isoforms

Leverage the proven ability of the analogous scaffold to bind CYP121 and screen 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol against a panel of human CYPs. This could rapidly identify new starting points for CYP inhibitor development, capitalizing on the privileged nature of the phenylpyrazole-resorcinol chemotype identified in fragment-based campaigns [1].

Quote Request

Request a Quote for 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.